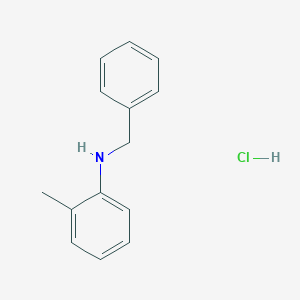
N-benzyl-2-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-methylaniline hydrochloride is a compound with the molecular weight of 233.74 . It is a powder at room temperature . It has been used in the synthesis of vascular endothelial growth factor (VEGF)-2 inhibitors .
Synthesis Analysis
N-benzyl-2-methylaniline hydrochloride can be synthesized through various methods. One such method involves the use of a vibrational ball mill to synthesize tertiary N-methylated amine derivatives . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The InChI code for N-benzyl-2-methylaniline hydrochloride is1S/C14H15N.ClH/c1-12-7-5-6-10-14 (12)15-11-13-8-3-2-4-9-13;/h2-10,15H,11H2,1H3;1H . This indicates the presence of a benzyl group (C6H5CH2-) and a 2-methylaniline group (C6H4(NH2)CH3) in the molecule. Chemical Reactions Analysis
N-benzyl-2-methylaniline hydrochloride can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . It can also undergo N-methylation under solvent-free ball milling conditions .Physical And Chemical Properties Analysis
N-benzyl-2-methylaniline hydrochloride is a powder at room temperature . It has a melting point of 165-166 degrees Celsius . The compound is stored at room temperature and is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Detection
- Parabens, which share structural similarities with N-benzyl-2-methylaniline hydrochloride due to the presence of benzyl groups, have been studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various products, have been identified as emerging contaminants, highlighting the need for studies on similar compounds regarding their environmental impact and degradation pathways (Haman et al., 2015).
Pharmacological Applications
- A review on the use of psychostimulants in psychiatry reconsidered the therapeutic potential and clinical applications of stimulants, hinting at the broader pharmacological research landscape in which N-benzyl-2-methylaniline hydrochloride could potentially be investigated (Chiarello & Cole, 1987).
Analytical Chemistry Applications
- Studies on the determination of sugars in marine samples employing analytical methods such as 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) demonstrate the relevance of chemical analysis in environmental science. These methodologies could be analogous to or inform the analytical applications of N-benzyl-2-methylaniline hydrochloride in detecting or quantifying specific compounds in environmental or biological samples (Panagiotopoulos & Sempéré, 2005).
Epigenetic and Toxicological Studies
- Research on the epigenetic effects of environmental chemicals, including compounds structurally related to N-benzyl-2-methylaniline hydrochloride, emphasizes the importance of understanding the molecular mechanisms underlying chemical toxicity and the potential health risks posed by chemical exposure (Baccarelli & Bollati, 2009).
Wirkmechanismus
Target of Action
Similar compounds often interact with macromolecules involved in chemical signaling between and within cells .
Mode of Action
It’s known that molecules like this can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the molecule interacting with its targets, leading to changes in the targets’ structure or function .
Biochemical Pathways
Similar compounds can affect various biochemical processes, such as ion conductance, protein phosphorylation, dna transcription, and enzymatic activity .
Pharmacokinetics
The compound’s molecular weight is 23374 , which could influence its bioavailability.
Result of Action
The compound’s interactions with its targets can lead to changes in cellular biochemical processes .
Safety and Hazards
N-benzyl-2-methylaniline hydrochloride is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2-10,15H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWNCXLFSBBIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

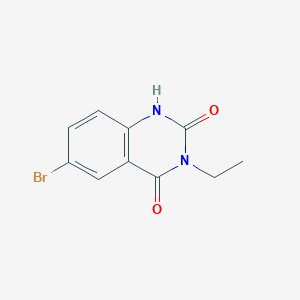
![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)
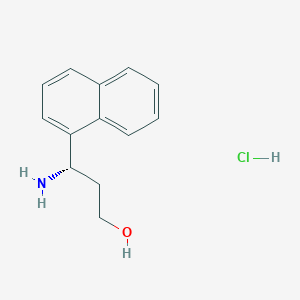
![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2963401.png)
![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)
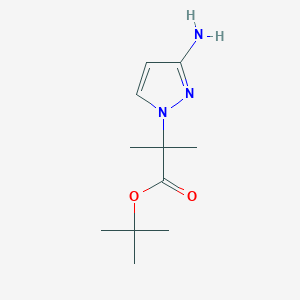
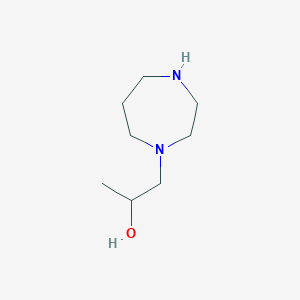
![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)

![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)